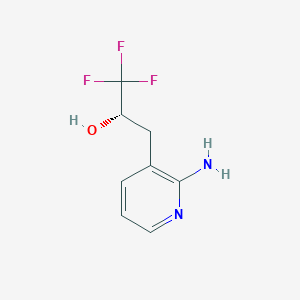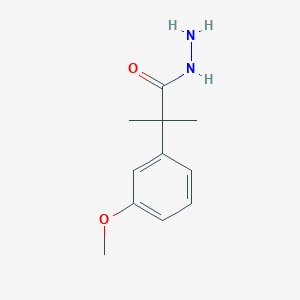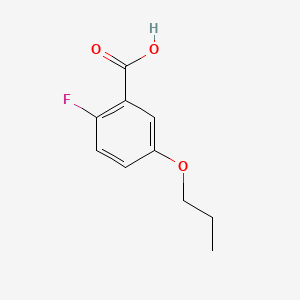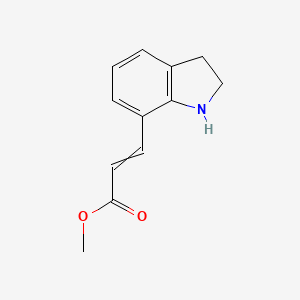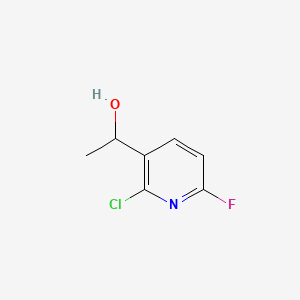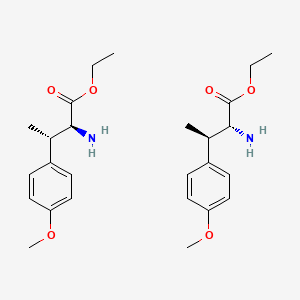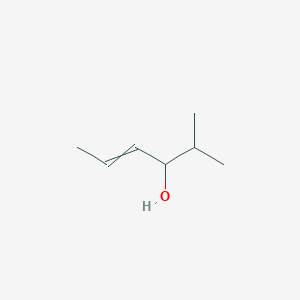
2-Methyl-4-hexen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-hexen-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 2-methyl-4-hexyn-3-ol using a heterogeneous catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically occurs at a temperature of around 60°C and can be completed within a few hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
2-Methyl-4-hexen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-hexen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Comparison with Similar Compounds
2-Hexen-4-ol: Similar structure but lacks the methyl group at the second position.
4-Hexen-3-ol: Similar structure but lacks the methyl group at the fourth position.
2-Methyl-4-hexyn-3-ol: Similar structure but contains a triple bond instead of a double bond.
Uniqueness: 2-Methyl-4-hexen-3-ol is unique due to its specific structural features, including the presence of both a double bond and a methyl group
Properties
CAS No. |
4798-60-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3 |
InChI Key |
WFRYPJOHULJNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
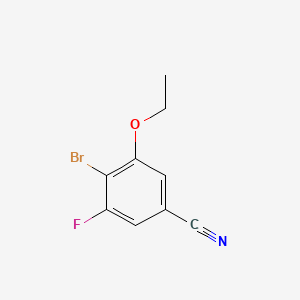
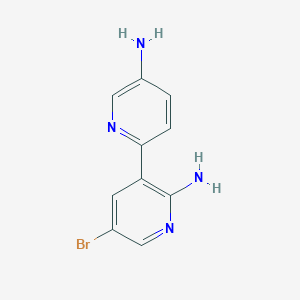
![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
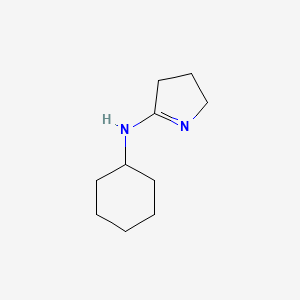
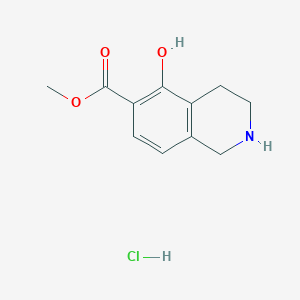
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
